Mannitol 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannitol 1-acetate is a derivative of mannitol, a naturally occurring six-carbon sugar alcohol. Mannitol is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . This compound retains many of these beneficial properties while offering unique chemical characteristics that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannitol 1-acetate can be synthesized through the acetylation of mannitol. The process typically involves the reaction of mannitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 1-position of mannitol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Mannitol 1-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound back to mannitol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of mannitol-derived aldehydes or acids.
Reduction: Regeneration of mannitol.
Substitution: Formation of various mannitol derivatives with different functional groups.
Scientific Research Applications
Mannitol 1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other derivatives.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an osmotic diuretic.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products
Mechanism of Action
The mechanism of action of mannitol 1-acetate is closely related to its parent compound, mannitol. Mannitol exerts its effects by elevating blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This property is particularly useful in reducing intracranial and intraocular pressure . This compound is believed to retain these osmotic properties while offering additional benefits due to its acetylated structure .
Comparison with Similar Compounds
Mannitol: The parent compound, widely used as a sweetener and osmotic diuretic.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Xylitol: A sugar alcohol used as a sweetener with distinct chemical properties.
Uniqueness of Mannitol 1-acetate:
Properties
CAS No. |
28976-37-6 |
---|---|
Molecular Formula |
C8H16O7 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] acetate |
InChI |
InChI=1S/C8H16O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h5-9,11-14H,2-3H2,1H3/t5-,6-,7-,8-/m1/s1 |
InChI Key |
XEMCIUAYUWMMMF-WCTZXXKLSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.